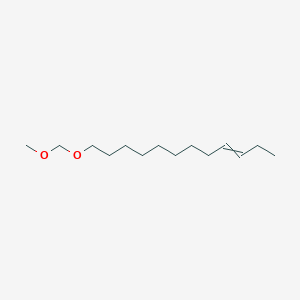

12-(Methoxymethoxy)dodec-3-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91856-10-9 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

12-(methoxymethoxy)dodec-3-ene |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15-2/h4-5H,3,6-14H2,1-2H3 |

InChI Key |

DBPWETVQBIWGIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCCCOCOC |

Origin of Product |

United States |

Overview of Research Trajectories for Alkyl Methoxymethyl Ethers and Internal Alkenes

Retrosynthetic Analysis of the Dodecene Skeleton with a Terminal Methoxymethyl Ether

Retrosynthetic analysis of this compound involves strategically disconnecting the molecule to identify simpler, readily available starting materials. The primary disconnections focus on the carbon-carbon double bond and the ether linkage.

A key disconnection is at the C-3=C-4 double bond, suggesting precursors that can be coupled to form the dodecene backbone. This could involve, for example, a three-carbon fragment and a nine-carbon fragment. Another significant disconnection is at the ether oxygen, which simplifies the target to a dodecenol and a methoxymethyl (MOM) source.

Formation of the Carbon-Carbon Double Bond (Dodec-3-ene Moiety)

The formation of the C-3=C-4 double bond in the dodecene chain is a critical step in the synthesis of the target molecule. Various modern organic synthesis methods can be employed to construct this olefinic linkage with control over its stereochemistry.

Olefin Metathesis Approaches

While direct cross-metathesis for the synthesis of a simple acyclic alkene like dodec-3-ene can be challenging regarding selectivity, related ring-closing metathesis (RCM) is a powerful tool for constructing cyclic analogs or macrocyclic structures containing a dodecene moiety. In such cases, a diene precursor would be subjected to a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the cyclic alkene. The principles of olefin metathesis, however, are fundamental to modern C=C bond formation.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Ene Formation

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic and highly effective methods for forming carbon-carbon double bonds. libretexts.orgddugu.ac.in

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. libretexts.org To synthesize dodec-3-ene, one could react a C9 aldehyde with a C3 phosphonium ylide or a C3 aldehyde with a C9 phosphonium ylide. The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. ddugu.ac.inorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , a variation of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion which is generally more nucleophilic than the corresponding phosphonium ylide. ddugu.ac.in A significant advantage of the HWE reaction is that it often provides excellent stereoselectivity for the (E)-alkene. ddugu.ac.in Additionally, the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. ddugu.ac.in

| Reaction | Reactants | Typical Product Stereochemistry | Key Features |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | (Z)-alkene with unstabilized ylides, (E)-alkene with stabilized ylides. libretexts.orgorganic-chemistry.org | Widely used, versatile. libretexts.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone + Phosphonate Carbanion | Predominantly (E)-alkene. ddugu.ac.in | More nucleophilic reagent, easier byproduct removal. ddugu.ac.in |

Stereoselective Partial Hydrogenation of Alkyne Precursors (e.g., Dodec-3-yne to Dodec-3-ene)

A powerful strategy for the stereoselective synthesis of alkenes involves the partial reduction of an alkyne. By choosing the appropriate catalyst and reaction conditions, one can selectively produce either the (Z)- or (E)-isomer of dodec-3-ene from a common precursor, dodec-3-yne.

Synthesis of (Z)-dodec-3-ene: The (Z)- or cis-alkene is obtained through the hydrogenation of the alkyne using Lindlar's catalyst . chemistrytalk.orgmasterorganicchemistry.comwikipedia.org This catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, allows for the syn-addition of hydrogen to the alkyne, yielding the cis-alkene. chemistrytalk.orgwikipedia.orglibretexts.org The reaction is stopped at the alkene stage, preventing further reduction to the alkane. wikipedia.orglibretexts.org

Synthesis of (E)-dodec-3-ene: The (E)- or trans-alkene is synthesized by the reduction of the alkyne using sodium metal in liquid ammonia . libretexts.orgbyjus.commasterorganicchemistry.com This dissolving metal reduction proceeds through a radical anion intermediate, which allows for the formation of the thermodynamically more stable trans-alkene. libretexts.orgbyjus.comjove.com

| Reagent/Catalyst | Product Stereochemistry | Mechanism Highlights |

| Lindlar's Catalyst (H2) | (Z)-alkene (cis) | Syn-addition of hydrogen. chemistrytalk.orglibretexts.org |

| Sodium in Liquid Ammonia (Na/NH3) | (E)-alkene (trans) | Radical anion intermediate, anti-addition. libretexts.orgbyjus.com |

Palladium-Catalyzed Alkenylation and Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds, including the C=C bond in dodec-3-ene.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. iitk.ac.inwikipedia.org For instance, a 1-alkene could be coupled with a haloalkane in the presence of a palladium catalyst and a base to form the desired dodec-3-ene. The Heck reaction often exhibits excellent trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. mychemblog.com

The Suzuki coupling reaction provides another versatile route, coupling an organoboron compound (like a boronic acid or ester) with a vinyl halide in the presence of a palladium catalyst and a base. libretexts.orgiitk.ac.in This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. To form dodec-3-ene, a vinylboronic acid could be coupled with an alkyl halide, or vice-versa. The stereochemistry of the resulting alkene can often be controlled by the geometry of the starting vinylborane (B8500763) or vinyl halide. butler.edu

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Heck Reaction | Unsaturated halide + Alkene | Palladium catalyst + Base wikipedia.org | Good for forming substituted alkenes, often with high trans selectivity. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Organoboron compound + Vinyl halide | Palladium catalyst + Base libretexts.orgiitk.ac.in | Mild conditions, high functional group tolerance. libretexts.orgbutler.edu |

Installation of the Methoxymethyl (MOM) Protecting Group

The hydroxyl group is often protected during multi-step syntheses to prevent it from interfering with reactions at other sites in the molecule. The methoxymethyl (MOM) ether is a common and robust protecting group for alcohols. adichemistry.comchemistrytalk.orgmasterorganicchemistry.com

The MOM group is typically installed by treating the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH). adichemistry.comhighfine.com The reaction proceeds via an SN2-like mechanism where the alkoxide, formed by the deprotonation of the alcohol, displaces the chloride from MOM-Cl. youtube.com

Alternative, safer methods for introducing the MOM group that avoid the carcinogenic MOM-Cl have been developed. These include using dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst like phosphorus pentoxide or trifluoromethanesulfonic acid. adichemistry.com Another approach involves the use of tributyl[(methoxymethoxy)methyl]stannane. enamine.net

The MOM group is stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as basic and nucleophilic conditions. adichemistry.com However, it is sensitive to acidic conditions and can be readily cleaved by treatment with an acid, such as hydrochloric acid in methanol, to regenerate the alcohol. adichemistry.commorressier.com

| Reagent | Base/Catalyst | Conditions |

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) or Sodium Hydride (NaH) adichemistry.com | Typically in a solvent like dichloromethane (B109758) or THF at room temperature. adichemistry.com |

| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P2O5) or Trifluoromethanesulfonic acid (TfOH) adichemistry.com | In a solvent like chloroform (B151607) or dichloromethane. adichemistry.com |

Strategies for Hydroxyl Group Protection using Chloromethyl Methyl Ether (MOMCl) and Bases (e.g., DIPEA, K2CO3)

The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex molecules like this compound. It prevents the reactive alcohol moiety from interfering with subsequent reactions. masterorganicchemistry.com The methoxymethyl (MOM) ether is a commonly employed protecting group due to its relative stability and the reliable methods for its introduction and removal. adichemistry.comorganic-chemistry.org The formation of a MOM ether involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a base. thieme-connect.de

The choice of base and reaction conditions is crucial for achieving high yields and compatibility with the substrate. A widely used method employs a hindered, non-nucleophilic amine base, such as N,N-diisopropylethylamine (DIPEA, or Hünig's base), in a solvent like dichloromethane (DCM). adichemistry.comwikipedia.orgharvard.edu This approach is effective for protecting primary and secondary alcohols. harvard.edu

Alternatively, inorganic bases like potassium carbonate (K₂CO₃) can be utilized, often in a polar aprotic solvent such as acetone. semanticscholar.org This method can offer different selectivity and may be preferable for substrates sensitive to amine bases. The selection between these bases often depends on the specific substrate and the other functional groups present in the molecule. semanticscholar.orgorganic-chemistry.org

Below is a data table summarizing common conditions for MOM protection.

| Base | Reagent | Solvent | Temperature | Reference |

| N,N-Diisopropylethylamine (DIPEA) | MOMCl | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp. | adichemistry.comwikipedia.orgharvard.edu |

| Potassium Carbonate (K₂CO₃) | MOMCl | Acetone | Room Temp. | semanticscholar.org |

| Sodium Hydride (NaH) | MOMCl | Tetrahydrofuran (THF) | Not specified | masterorganicchemistry.comadichemistry.com |

Functional Group Compatibility During MOM Ether Formation

A key advantage of the MOM protecting group is its compatibility with a wide array of functional groups and reaction conditions commonly encountered in organic synthesis. thieme-connect.de The MOM ether itself is an acetal (B89532), which makes it stable to numerous reagents, yet cleavable under specific acidic conditions. adichemistry.com

MOM ethers are generally stable under the following conditions:

Basic Conditions : They are robust in the presence of strong bases like lithium diisopropylamide (LDA) and potassium tert-butoxide (t-BuOK), as well as weaker amine bases. organic-chemistry.org

Nucleophiles : They are inert to organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents, and other nucleophiles like enolates and amines. organic-chemistry.org

Reducing Agents : They withstand many common reducing agents, including lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (H₂/Ni). organic-chemistry.org

Oxidizing Agents : MOM ethers are compatible with many oxidants, such as those based on chromium (CrO₃/Py) and manganese (MnO₂), as well as peroxy acids (RCOOOH). organic-chemistry.org

This broad compatibility allows for significant synthetic flexibility after the hydroxyl group has been protected. organic-chemistry.org For instance, in a molecule containing both a MOM-protected alcohol and an aldehyde, the aldehyde can be selectively reacted with a Grignard reagent without affecting the MOM ether. However, the conditions for MOM group introduction must be chosen carefully to avoid side reactions with other sensitive functionalities. For example, when protecting a dihydroxybenzaldehyde, the choice of base (K₂CO₃ vs. Li₂CO₃) can determine the success and regioselectivity of the reaction, demonstrating compatibility with the aldehyde group under the right conditions. semanticscholar.org

The table below provides a summary of the MOM group's stability.

| Reagent Type | Stability | Reference |

| Strong Bases (e.g., LDA) | Stable | organic-chemistry.org |

| Organometallics (e.g., RMgX, RLi) | Stable | organic-chemistry.org |

| Hydride Reducing Agents (e.g., LiAlH₄) | Stable | organic-chemistry.org |

| Common Oxidizing Agents (e.g., CrO₃) | Stable | organic-chemistry.org |

| Strong Acids (e.g., HCl in MeOH) | Labile (Cleaved) | adichemistry.comwikipedia.org |

Sequential Assembly and Elongation of the Carbon Chain of this compound

The construction of the twelve-carbon backbone of this compound requires a strategic approach to form the necessary carbon-carbon bonds. Synthetic chemists employ two primary strategies for assembling such carbon chains: linear and convergent synthesis. researchgate.netmdpi.com

Convergent and Linear Synthesis Strategies

Convergent Synthesis , in contrast, involves preparing key fragments of the target molecule separately. mdpi.com These fragments are then joined together in the later stages of the synthesis. This strategy is generally more efficient for complex molecules as it allows for the synthesis of large fragments in parallel, and a low-yield coupling step occurs late in the sequence, maximizing the preservation of materials. researchgate.netmdpi.com Many modern syntheses of insect pheromones utilize convergent strategies, where two advanced intermediates are coupled using a high-yielding and stereoselective reaction. nih.govrsc.org

| Strategy | Description | Advantages | Disadvantages | Reference |

| Linear | Elongates a single starting material step-by-step. | Logically simple to plan. | Overall yield can be very low for many steps. | google.comgoogle.com |

| Convergent | Joins several independently synthesized fragments. | Higher overall efficiency and yield; easier purification of intermediates. | Requires more complex planning and synthesis of multiple fragments. | researchgate.netmdpi.comnih.gov |

Strategic Coupling Reactions for Alkyl Chain Elongation

The success of a synthesis, particularly a convergent one, hinges on the strategic use of reliable and efficient carbon-carbon bond-forming reactions. Several powerful coupling reactions are employed in the synthesis of pheromones and related long-chain molecules.

Organometallic Cross-Coupling Reactions : These reactions are among the most powerful tools for C-C bond formation.

Corey-House Synthesis : This method uses a lithium dialkylcopper reagent (R₂CuLi), also known as a Gilman reagent, to couple with an alkyl, vinyl, or aryl halide. It is a classic and effective way to create unsymmetrical alkanes. libretexts.org

Iron-Catalyzed Coupling : More recently, iron-catalyzed cross-coupling reactions have emerged as an economical and environmentally friendly alternative. These reactions can efficiently couple Grignard reagents with organic electrophiles, such as alkenyl phosphates, with excellent retention of stereochemistry. nih.gov

Suzuki Coupling : This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with a halide or triflate, and is widely used to create C(sp²)-C(sp²) bonds. libretexts.org

Wittig and Related Olefinations : The Wittig reaction uses a phosphorus ylide to convert a ketone or aldehyde into an alkene, providing excellent control over the location of the double bond. researchgate.netbangor.ac.uk A related and often more stereoselective method is the Julia–Kocienski olefination , which is a key step in several convergent pheromone syntheses. researchgate.netmdpi.com

Grignard Reagent Coupling : The addition of Grignard reagents to electrophiles is a fundamental strategy. Li₂CuCl₄ is often used to catalyze the coupling of Grignard reagents with alkyl halides or tosylates, enabling the elongation of alkyl chains. researchgate.netresearchgate.net

The choice of coupling reaction depends on the specific functional groups present and the desired stereochemistry of the final product.

| Coupling Reaction | Key Reagents | Bond Formed | Key Features | Reference |

| Corey-House Synthesis | R₂CuLi (Gilman reagent), R'-X | Alkyl-Alkyl | Forms unsymmetrical alkanes. | libretexts.org |

| Iron-Catalyzed Coupling | Grignard reagent, Alkenyl-X, Iron catalyst | Alkyl-Alkenyl | Eco-friendly, good stereoretention. | nih.gov |

| Suzuki Coupling | Organoborane, R'-X, Palladium catalyst | Aryl-Aryl, Vinyl-Vinyl | Versatile for C(sp²)-C(sp²) bonds. | libretexts.org |

| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | C=C (Alkene) | Creates a double bond at a specific position. | researchgate.netbangor.ac.uk |

| Julia-Kocienski Olefination | BT-sulfone, Aldehyde, Base | C=C (Alkene) | Often provides high E-selectivity for the alkene. | researchgate.netmdpi.com |

| Grignard Coupling (Catalyzed) | Grignard reagent, R'-X, Li₂CuCl₄ | Alkyl-Alkyl | Effective for joining alkyl fragments. | researchgate.net |

Chemical Reactivity and Transformations of 12 Methoxymethoxy Dodec 3 Ene

Reactions at the Alkene Functionality

The electron-rich π-system of the double bond in 12-(Methoxymethoxy)dodec-3-ene is the primary site for a variety of addition and transformation reactions.

The functionalization of the alkene can be achieved with high stereoselectivity using appropriate reagents. Epoxidation, the formation of a three-membered cyclic ether (oxirane), can be accomplished using peroxy acids or other oxidizing agents like dimethyldioxirane (DMDO). nih.gov The stereochemical outcome of such reactions is often influenced by the steric environment around the double bond and the presence of any directing groups. nih.gov For this compound, the directing influence of the distant MOM-ether group is minimal, so facial selectivity would be primarily governed by the conformation of the alkyl chain.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed to yield either syn or anti diols. Syn-dihydroxylation is commonly achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation proceeds via an epoxide intermediate, followed by acid-catalyzed ring-opening.

Cyclopropanation, the addition of a carbene or carbenoid to the double bond to form a cyclopropane ring, is another key transformation. The Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) is a common method for achieving this.

Table 1: Stereoselective Functionalization Reactions

| Reaction | Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA or DMDO | 3,4-Epoxy-12-(methoxymethoxy)dodecane | Mixture of enantiomers (racemic) |

| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | 12-(Methoxymethoxy)dodecane-3,4-diol | Syn addition |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 12-(Methoxymethoxy)dodecane-3,4-diol | Anti addition |

| Cyclopropanation | CH₂I₂, Zn(Cu) | (Methoxymethoxymethyl)cyclopropylnonane | Syn addition |

The double bond readily undergoes electrophilic addition reactions. libretexts.org In these reactions, an electrophile attacks the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.com The addition of hydrogen halides (HX) is a classic example. libretexts.org The π bond of the alkene acts as a nucleophile, attacking the hydrogen of the HX, which serves as the electrophile. youtube.com This initial attack forms a carbocation intermediate. libretexts.org The halide anion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.org For the internal and symmetrically substituted double bond in this compound, the stability of the potential secondary carbocations at C3 and C4 is nearly identical. Therefore, the reaction is expected to yield a mixture of two constitutional isomers.

Table 2: Electrophilic Addition of HBr

| Reactant | Reagent | Products |

|---|---|---|

| This compound | HBr | 3-Bromo-12-(methoxymethoxy)dodecane |

| 4-Bromo-12-(methoxymethoxy)dodecane |

The alkene functionality can be reduced to an alkane through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas and results in the saturation of the double bond. The MOM ether group is stable under these reductive conditions. organic-chemistry.org

Table 3: Catalytic Hydrogenation

| Reagent(s) | Product | Transformation |

|---|---|---|

| H₂, Pd/C | 12-(Methoxymethoxy)dodecane | Alkene → Alkane |

The carbon-carbon double bond can be cleaved into smaller carbonyl-containing fragments through oxidative cleavage. Ozonolysis is a powerful method for achieving this transformation, where ozone (O₃) is used to break the double bond. doubtnut.com The reaction proceeds through a cyclic molozonide intermediate, which rearranges to an ozonide. The ozonide is then typically treated with a reducing agent (reductive workup), such as zinc metal or dimethyl sulfide (DMS), to yield aldehydes or ketones. For this compound, ozonolysis with a reductive workup would cleave the molecule at the C3-C4 bond, yielding two different aldehyde products.

Table 4: Ozonolysis Products

| Reagent(s) | Products |

|---|---|

| 1. O₃ 2. Zn/H₂O or DMS | 9-(Methoxymethoxy)nonanal |

| Propanal |

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. scribd.com Alkenes can participate in several types of pericyclic reactions, including cycloadditions and ene reactions. msu.edu The ene reaction involves the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). msu.edu In a hypothetical scenario, this compound could act as the ene component, reacting with a suitable enophile like diethyl azodicarboxylate. These reactions are characterized by the redistribution of three pairs of bonding electrons through a cyclic transition state. msu.edu

Reactions Involving the Methoxymethyl (MOM) Ether Moiety

The methoxymethyl (MOM) ether is a common protecting group for alcohols in organic synthesis. wikipedia.org Its primary reactivity is associated with its cleavage (deprotection) under acidic conditions to regenerate the parent alcohol.

The MOM group is an acetal (B89532) and is therefore readily cleaved by acid hydrolysis. adichemistry.com This deprotection can be achieved using a variety of Brønsted or Lewis acids. wikipedia.org The stability of the MOM ether in neutral to strongly basic conditions (pH 4-12) and its resistance to many oxidizing and reducing agents make it a versatile protecting group. adichemistry.com This allows for extensive modification of the alkene portion of this compound while the terminal hydroxyl group remains protected. Subsequent deprotection under mild acidic conditions reveals the alcohol, yielding 12-hydroxydodec-3-ene or its saturated/functionalized derivatives. A variety of methods have been developed for this deprotection. researchgate.net

Table 5: Deprotection of the MOM Ether

| Reagent(s) | Solvent | Product |

|---|---|---|

| HCl (catalytic) | Methanol (MeOH) | Dodec-3-en-12-ol |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (CH₂Cl₂) / H₂O | Dodec-3-en-12-ol |

| Zinc bromide (ZnBr₂) / Propanethiol (n-PrSH) | Dichloromethane (CH₂Cl₂) | Dodec-3-en-12-ol |

| Trimethylsilyl triflate (TMSOTf), 2,2′-Bipyridyl | CH₂Cl₂ then H₂O | Dodec-3-en-12-ol |

Selective Deprotection Methodologies (e.g., Acid-Catalyzed Hydrolysis)

The methoxymethyl (MOM) ether in this compound is an acetal, which makes it susceptible to cleavage under acidic conditions. This acid-catalyzed hydrolysis regenerates the parent alcohol, dodec-3-en-12-ol, along with formaldehyde (B43269) and methanol as byproducts. The selection of the acidic catalyst and reaction conditions is crucial to ensure high yields and to avoid unwanted side reactions involving the alkene.

A variety of acidic reagents can be employed for the deprotection of MOM ethers. adichemistry.comresearchgate.net These range from strong mineral acids to Lewis acids and solid-supported catalysts. The general mechanism involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by water during workup.

Common methodologies for the deprotection of MOM ethers, applicable to this compound, are summarized in the table below.

| Catalyst/Reagent | Solvent(s) | Temperature | Comments |

| Hydrochloric acid (HCl) | Methanol/Water | Room Temp. to Reflux | A classic and effective method, though the strong acidity may not be suitable for acid-sensitive substrates. adichemistry.com |

| p-Toluenesulfonic acid (p-TsOH) | Methanol, Acetone | Room Temp. | A milder alternative to strong mineral acids, often used for substrates with moderate acid sensitivity. researchgate.netingentaconnect.combenthamdirect.com |

| Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | A Lewis acid catalyst that can efficiently promote deprotection. researchgate.net |

| Zinc bromide (ZnBr₂) / n-PrSH | Dichloromethane | Room Temp. | Offers rapid and selective deprotection, often complete in under ten minutes. researchgate.net |

| Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) | Dichloromethane | Room Temp. | A heterogeneous catalyst that allows for simple workup and is effective for chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org |

Stability Under Various Synthetic Reaction Conditions

The stability of the MOM ether in this compound under a range of reaction conditions is a key feature of its utility as a protecting group. It is generally stable in neutral to strongly basic media, and can withstand many common synthetic transformations. adichemistry.comresearchgate.net

The stability profile of the MOM group is outlined below:

| Condition Type | Stability | Examples of Reagents/Conditions |

| Aqueous pH | Stable between pH 4 and 12 adichemistry.com | Mildly acidic or basic aqueous workups. |

| Bases | Stable | LDA, NaH, t-BuOK, NEt₃, Pyridine. organic-chemistry.org |

| Nucleophiles | Stable | Grignard reagents (RMgX), organolithiums (RLi), organocuprates (R₂CuLi), enolates, amines. adichemistry.comorganic-chemistry.org |

| Reducing Agents | Stable | LiAlH₄, NaBH₄, H₂/Pd, Na/NH₃. organic-chemistry.org |

| Oxidizing Agents | Stable | CrO₃/Py, KMnO₄, OsO₄, peroxy acids (RCOOOH). organic-chemistry.org |

This broad stability allows for extensive modification of other parts of a molecule containing a MOM-protected alcohol. For instance, the alkene in this compound could potentially undergo reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation (at the less hindered end) without affecting the MOM ether, provided the reaction conditions are not acidic.

Mechanistic Investigations of Relevant Transformations

Elucidation of Reaction Mechanisms for MOM Ether Formation and Cleavage

The formation (protection) and cleavage (deprotection) of MOM ethers are fundamental transformations in organic synthesis. organic-chemistry.orgwikipedia.org The mechanisms are generally well-understood and proceed through distinct pathways depending on the reagents employed.

MOM Ether Formation: The protection of an alcohol as a MOM ether typically involves the reaction of the alcohol with a halomethyl ether, such as chloromethyl methyl ether (MOMCl), in the presence of a non-nucleophilic base. wikipedia.organu.edu.au The base, commonly N,N-diisopropylethylamine (DIPEA), deprotonates the alcohol to form an alkoxide. This alkoxide then acts as a nucleophile, displacing the chloride from MOMCl in a classic Williamson ether synthesis via an SN2 mechanism. pitt.edumasterorganicchemistry.com

An alternative, more cost-effective method utilizes formaldehyde (B43269) dimethyl acetal (B89532) (dimethoxymethane) and a Lewis acid catalyst like zirconium(IV) chloride (ZrCl4). researchgate.net In this process, the Lewis acid activates the acetal, facilitating the departure of a methoxy (B1213986) group and subsequent attack by the alcohol. This method is efficient under solvent-free conditions at room temperature. researchgate.net

MOM Ether Cleavage: Deprotection of MOM ethers can be achieved under various acidic conditions, with the mechanism—SN1 or SN2—being dependent on the substrate structure. masterorganicchemistry.com The initial step is always the protonation of one of the ether oxygens by a strong acid (e.g., HI, HBr) or coordination to a Lewis acid (e.g., BCl3). masterorganicchemistry.comacs.org This protonation converts the alkoxy group into a good leaving group (ROH). masterorganicchemistry.com

SN1 Pathway: For tertiary or other stabilized systems, cleavage proceeds via an SN1 mechanism, involving the formation of a resonance-stabilized oxocarbenium ion intermediate after the departure of the alcohol. masterorganicchemistry.com

SN2 Pathway: For primary and secondary alcohols, the protonated ether is attacked by a nucleophile (like I⁻ or Br⁻) in an SN2 fashion. masterorganicchemistry.commasterorganicchemistry.com

Modern methods offer milder and more chemoselective deprotection conditions. A combination of a trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl is effective for cleaving various acetal-type protecting groups. researchgate.netacs.org The reaction is thought to proceed through the formation of a pyridinium (B92312) intermediate, which is subsequently hydrolyzed to yield the alcohol. researchgate.net The reactivity can differ between aliphatic and aromatic MOM ethers; aromatic MOM ethers are believed to be converted first to a silyl (B83357) ether intermediate before hydrolysis. acs.org

| Transformation | Reagents | Key Mechanistic Steps | Intermediate(s) | Ref. |

| Protection | MOMCl, DIPEA | Deprotonation of alcohol, SN2 attack on MOMCl | Alkoxide | anu.edu.aumasterorganicchemistry.com |

| Protection | Dimethoxymethane (B151124), ZrCl4 | Lewis acid activation of acetal, nucleophilic attack by alcohol | Activated acetal complex | researchgate.net |

| Deprotection | Strong Acid (e.g., HI, HBr) | Protonation of ether oxygen, SN1 or SN2 cleavage | Oxonium ion, Oxocarbenium ion | masterorganicchemistry.commasterorganicchemistry.com |

| Deprotection | TMSOTf, 2,2′-Bipyridyl | Formation of complex, generation of pyridinium salt, hydrolysis | Pyridinium intermediate | researchgate.netacs.org |

| Deprotection | BCl3 | Lewis acid coordination, cleavage | Borate complex | acs.org |

Stereochemical Control and Diastereoselectivity in Alkene Synthesis and Reactions

The presence of a stereocenter and functional groups, such as the MOM ether in derivatives of 12-(methoxymethoxy)dodec-3-ene, can significantly influence the stereochemical course of reactions at the alkene. This control arises from steric hindrance or electronic effects that favor the approach of a reagent from one face of the molecule over the other, a phenomenon known as diastereoselectivity. masterorganicchemistry.com

In the synthesis of complex molecules, protecting groups are not merely passive spectators. For instance, in the synthesis of aryl-C-glycosides from glycals (which contain an endocyclic double bond), acetal-type protecting groups like MOP (methoxypropyl) and EE (ethoxyethyl) were shown to be stable under the harsh basic conditions required for metalation at the double bond, enabling subsequent stereoselective cross-coupling reactions. acs.orgnih.gov

Similarly, the presence of a MOM-protected alcohol can direct the stereochemical outcome of reactions on a nearby alkene. During aza-Prilezhaev aziridination reactions, the stereochemistry of the starting material, which included MOM-protected hydroxyl groups, dictated the stereochemistry of the product. researchgate.net In another example, the stereoselective synthesis of (–)-PF1163A utilized a Prins cyclization where a MOM-protected alcohol was a key structural element. The stereocenters within the molecule controlled the formation of new stereocenters during the cyclization of the alkene. harvard.edu

Reactions that can exhibit high levels of diastereoselectivity in the presence of directing groups include:

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (mCPBA) can be directed by nearby hydroxyl groups (or their ethers) to attack one face of the alkene.

Hydroboration-Oxidation: The boron reagent adds to the less sterically hindered face of the double bond, leading to a specific stereoisomer after oxidation. nih.gov

Cyclopropanation: The stereochemical outcome can be influenced by the steric bulk of nearby substituents. acs.org

Hydrogenation: Catalytic hydrogenation often occurs from the less sterically encumbered face of the alkene. masterorganicchemistry.com

The principle of stereochemical control is central to modern organic synthesis, allowing for the construction of complex molecules with precise three-dimensional arrangements. kashanu.ac.ir The choice of protecting group, like the MOM ether, is critical as its size and conformation can impact the transition state energies of competing reaction pathways, thereby determining the diastereomeric ratio of the products. masterorganicchemistry.com

Derivatization Strategies and Functional Group Interconversions

Transformation of the Alkene to Saturated Analogues or Other Functional Groups (e.g., Alcohols, Ketones, Carboxylic Acids, Halides)

The internal double bond at the C3 position is susceptible to a variety of addition and cleavage reactions, enabling its conversion into several other functional groups without affecting the MOM ether at the other end of the molecule, which is stable under many of these reaction conditions. organic-chemistry.orgadichemistry.com

Saturated Analogues: The most direct transformation is the reduction of the alkene to its corresponding saturated analogue. Catalytic hydrogenation of 12-(methoxymethoxy)dodec-3-ene, typically using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), yields 1-(methoxymethoxy)dodecane. This reaction proceeds smoothly to saturate the double bond.

Alcohols: The addition of water across the double bond, known as hydration, can produce two different constitutional isomers of a secondary alcohol, depending on the reaction conditions. libretexts.org

Markovnikov Addition: Acid-catalyzed hydration, using a dilute acid like sulfuric acid (H₂SO₄), or the oxymercuration-demercuration procedure (using mercury(II) acetate (B1210297) followed by sodium borohydride) results in the Markovnikov addition of water. youtube.comlibretexts.orgorganicmystery.com In this case, the hydroxyl group (-OH) adds to the more substituted carbon of the double bond (C4), yielding 12-(methoxymethoxy)dodecan-4-ol.

Anti-Markovnikov Addition: The hydroboration-oxidation reaction provides the anti-Markovnikov product. organicmystery.com Treatment of the alkene with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution places the hydroxyl group on the less substituted carbon (C3), resulting in the formation of 12-(methoxymethoxy)dodecan-3-ol.

Ketones: The secondary alcohols produced via hydration can be subsequently oxidized to form ketones. For instance, oxidation of 12-(methoxymethoxy)dodecan-4-ol using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol yields 12-(methoxymethoxy)dodecan-4-one. Similarly, 12-(methoxymethoxy)dodecan-3-ol can be oxidized to 12-(methoxymethoxy)dodecan-3-one.

Carboxylic Acids: The carbon chain can be cleaved at the site of the double bond to produce carboxylic acids through ozonolysis. When this compound is treated with ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide), the double bond is broken. This cleavage results in the formation of two separate molecules: nonanoic acid and 3-(methoxymethoxy)propanoic acid.

Halides: Halides can be synthesized either by direct addition to the alkene or by conversion from the corresponding alcohols.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond typically follows Markovnikov's rule, placing the halogen atom on the more substituted carbon (C4) to yield 4-halo-12-(methoxymethoxy)dodecane.

From Alcohols: A more controlled method involves the conversion of the previously synthesized alcohols (12-(methoxymethoxy)dodecan-3-ol or -4-ol) into alkyl halides. vanderbilt.edu Reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination can be used for this transformation. vanderbilt.edu

| Starting Material | Reaction | Key Reagents | Product |

|---|---|---|---|

| This compound | Hydrogenation | H₂, Pd/C | 1-(Methoxymethoxy)dodecane |

| Hydration (Markovnikov) | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | 12-(Methoxymethoxy)dodecan-4-ol | |

| Hydration (Anti-Markovnikov) | 1. BH₃·THF; 2. H₂O₂, NaOH | 12-(Methoxymethoxy)dodecan-3-ol | |

| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | Nonanoic acid + 3-(Methoxymethoxy)propanoic acid | |

| Hydrohalogenation | HBr | 4-Bromo-12-(methoxymethoxy)dodecane | |

| Oxidation of Alcohol Intermediate (e.g., from 4-ol) | PCC | 12-(Methoxymethoxy)dodecan-4-one |

Modifications at the Aliphatic Chain Terminus After MOM Deprotection

The methoxymethyl (MOM) ether serves as a robust protecting group for the terminal hydroxyl function, allowing for selective chemistry at the alkene. adichemistry.com Once modifications at the double bond are complete, or if derivatization is desired at the terminus, the MOM group can be removed.

MOM Deprotection: The MOM group is an acetal (B89532), which is readily cleaved under acidic conditions. adichemistry.comwikipedia.org Treatment of this compound with an acid, such as hydrochloric acid in an alcohol solvent (e.g., methanol), efficiently removes the protecting group to yield the primary alcohol, dodec-3-en-12-ol. adichemistry.comresearchgate.net

Following deprotection, the newly revealed primary alcohol can be converted into a variety of other functional groups.

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized.

Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) convert dodec-3-en-12-ol into the corresponding aldehyde, dodec-3-en-12-al.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄), will oxidize the primary alcohol directly to dodec-3-en-12-oic acid.

Conversion to Halides and Sulfonates: The hydroxyl group is a poor leaving group for nucleophilic substitution reactions but can be converted into a better one.

Treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) converts the alcohol into 12-bromododec-3-ene or 12-chlorododec-3-ene, respectively. vanderbilt.edu

Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, yields a tosylate ester. These alkyl halides and sulfonates are excellent electrophiles for subsequent substitution reactions. vanderbilt.edu

Chain Extension: The resulting alkyl halides can be used in reactions that extend the carbon skeleton. For example, reaction of 12-bromododec-3-ene with sodium cyanide (NaCN) in a nucleophilic substitution reaction produces 13-cyanododec-4-ene. The nitrile group can then be hydrolyzed under acidic or basic conditions to yield tridec-4-en-13-oic acid, a carboxylic acid with one additional carbon atom.

| Starting Material | Reaction | Key Reagents | Product |

|---|---|---|---|

| This compound | MOM Deprotection | HCl, CH₃OH | Dodec-3-en-12-ol |

| Dodec-3-en-12-ol | Oxidation (Aldehyde) | PCC | Dodec-3-en-12-al |

| Oxidation (Carboxylic Acid) | KMnO₄ | Dodec-3-en-12-oic acid | |

| Bromination | PBr₃ | 12-Bromododec-3-ene | |

| Tosylation | TsCl, Pyridine | Dodec-3-en-12-yl tosylate | |

| 12-Bromododec-3-ene | Chain Extension (via Nitrile) | 1. NaCN; 2. H₃O⁺ | Tridec-4-en-13-oic acid |

Applications in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate for Complex Molecules and Natural Products

12-(Methoxymethoxy)dodec-3-ene serves as a key building block for the synthesis of intricate molecules, including macrocycles and various biologically active natural products. The MOM group provides robust protection for the terminal hydroxyl group under a range of reaction conditions, while the internal double bond offers a handle for a variety of chemical transformations.

Ring-closing metathesis (RCM) is a powerful method for the formation of large rings, and long-chain functionalized alkenes are excellent substrates for this transformation. While direct RCM of this compound is not applicable as it contains only one double bond, its derivatives are ideal precursors for macrocyclization. For instance, after deprotection of the MOM ether and subsequent esterification with an unsaturated carboxylic acid, the resulting diene can undergo RCM to form macrocyclic lactones.

A pertinent example is the synthesis of (3Z)-dodec-12-olide, a macrocyclic lactone identified as a female-produced pheromone of the invasive emerald ash borer (Agrilus planipennis). researchgate.nettandfonline.comfigshare.com The synthesis of this 13-membered ring highlights the utility of a C12 backbone with functionality at the 3 and 12 positions. A synthetic strategy could involve a precursor structurally similar to this compound, where the protected alcohol at C12 is liberated to serve as a nucleophile for ring closure. Although some syntheses of this pheromone have utilized Wittig reactions and intramolecular SN2 esterification, RCM remains a viable and often preferred strategy for the formation of such macrocycles. researchgate.nettandfonline.com The choice of catalyst for such transformations is crucial, with various ruthenium-based catalysts like Grubbs' and Hoveyda-Grubbs catalysts being commonly employed. acs.org

| RCM Precursor Type | Target Macrocycle | Key Features of Precursor |

| Long-chain dienoic ester | Macrocyclic lactone | Ester linkage connecting two alkenyl chains |

| Long-chain diene | Carbocycle | Two terminal or internal double bonds |

The structural motif present in this compound is found in a variety of biologically active natural products. The long aliphatic chain, in particular, is a common feature in many lipids and polyketides with cytotoxic or other therapeutic properties. nih.gov The MOM-protected alcohol allows for the sequential introduction of other functional groups along the carbon chain without interference from the hydroxyl group.

The synthesis of complex natural products often involves the coupling of several smaller, functionalized fragments. A molecule like this compound can serve as a versatile C12 building block. For example, the double bond can be cleaved oxidatively to yield two shorter fragments with different functional groups, or it can be functionalized through various addition reactions. The terminal MOM-protected alcohol can be deprotected and oxidized to an aldehyde or carboxylic acid, or converted to other functionalities as required for the assembly of the target molecule.

Long-chain fatty alcohols and their derivatives are components of insect pheromones and can exhibit a range of biological activities. frontiersin.orgnih.govnih.govresearchgate.net The synthesis of these specialized metabolites often requires the use of protecting groups to mask reactive functional groups during the construction of the carbon skeleton. The MOM ether in this compound provides the necessary protection for the terminal hydroxyl group, which is a common feature in this class of compounds.

Contribution to Methodological Developments in Protecting Group Strategies

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a variety of conditions, including strongly basic and weakly acidic media. rsc.org It is inert to many oxidizing and reducing agents, as well as to nucleophiles and electrophiles. adichemistry.com This stability makes it a valuable tool in multi-step syntheses where other protecting groups might not be suitable.

The introduction of the MOM group is typically achieved by reacting the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternatively, dimethoxymethane (B151124) in the presence of an acid catalyst can be used. adichemistry.com

Deprotection of the MOM ether is generally accomplished under acidic conditions, which cleaves the acetal (B89532) linkage. adichemistry.comwikipedia.org This orthogonality to many other protecting groups, which might be cleaved under basic or hydrogenolytic conditions, is a key feature of its utility in complex synthetic strategies. The development of mild deprotection methods that are compatible with acid-labile functional groups has further expanded the applicability of the MOM group. rsc.org

The use of MOM-protected intermediates like this compound contributes to the refinement of protecting group strategies by providing a platform to test the compatibility of the MOM group with a range of synthetic transformations on a long aliphatic chain containing other reactive sites, such as a double bond.

| Protecting Group | Typical Protection Reagent | Typical Deprotection Conditions | Key Stability Features |

| Methoxymethyl (MOM) | MOMCl, DIPEA | Acidic (e.g., HCl in methanol) | Stable to bases, oxidants, reductants |

| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | Fluoride ions (e.g., TBAF), acid | Stable to bases, mild oxidants |

| Benzyl (Bn) | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acids, bases, many oxidants/reductants |

Application in the Construction of Long-Chain Aliphatic Scaffolds

Long-chain aliphatic scaffolds are fundamental components of many natural products, including lipids, pheromones, and polyketides. nih.govfrontiersin.orgnih.gov The synthesis of these structures often involves the iterative coupling of smaller building blocks. This compound can be envisioned as a useful synthon in the construction of such scaffolds.

The internal double bond can participate in olefin metathesis reactions, such as cross-metathesis with another olefin, to extend the carbon chain. Furthermore, the double bond can be subjected to hydroboration-oxidation to introduce a hydroxyl group, or epoxidation followed by ring-opening to install various functionalities.

The terminal MOM-protected alcohol provides a latent hydroxyl group that can be unveiled at a later stage in the synthesis for further elaboration. For example, after modification of the double bond and extension of the carbon chain, the MOM group can be removed, and the resulting alcohol can be converted into a leaving group for a substitution reaction or oxidized to a carbonyl group for a subsequent carbon-carbon bond-forming reaction. This strategic use of a protected terminal alcohol is a common tactic in the synthesis of long-chain fatty alcohols and related natural products. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 12-(Methoxymethoxy)dodec-3-ene. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of every atom in the molecule.

The ¹H NMR spectrum of this compound provides several diagnostic signals that confirm its structure. Key regions of the spectrum correspond to the olefinic protons of the double bond and the characteristic protons of the methoxymethyl (MOM) protecting group.

Olefinic Protons (H-3, H-4): The chemical shifts and coupling constants of the protons on the C3=C4 double bond are critical for assigning the alkene geometry. These protons typically resonate in the range of δ 5.30–5.50 ppm. For the (E)-isomer, a large vicinal coupling constant (J₃,₄) of approximately 15 Hz is observed, characteristic of a trans relationship. For the (Z)-isomer, a smaller coupling constant of approximately 10 Hz would be expected.

MOM Group Protons: The methoxymethyl ether presents two distinct singlet signals. The methylene (B1212753) protons (-O-CH₂-O-) appear as a sharp singlet at approximately δ 4.61 ppm. The methyl protons of the methoxy (B1213986) group (-O-CH₃) also appear as a singlet, typically resonating further upfield at around δ 3.35 ppm. The presence of these two singlets in a 2:3 integration ratio is definitive proof of the intact MOM group.

Other Aliphatic Protons: The remaining protons of the dodecene chain appear in the upfield region. The methylene protons adjacent to the MOM ether (H-12, -CH₂-O-) resonate around δ 3.38 ppm as a triplet. The allylic protons (H-2, H-5) are observed near δ 2.0-2.1 ppm, while the bulk of the saturated methylene protons (H-6 to H-11) form a complex multiplet centered around δ 1.25–1.40 ppm.

Table 1: Representative ¹H NMR Data for (E)-12-(Methoxymethoxy)dodec-3-ene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-4 (Olefinic) | 5.35 - 5.45 | m | ~15.0 |

| -O-CH₂-O- (MOM) | 4.61 | s | - |

| H-12 (-CH₂OMOM) | 3.38 | t | 6.6 |

| -O-CH₃ (MOM) | 3.35 | s | - |

| H-2, H-5 (Allylic) | 2.05 | m | - |

| H-6 to H-11 (-CH₂-)n | 1.25 - 1.40 | m | - |

| H-1 (-CH₃) | 0.95 | t | 7.4 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon backbone. Each unique carbon atom in the molecule produces a distinct signal, confirming the 14-carbon framework (12 from the dodecene chain and 2 from the MOM group).

Olefinic Carbons (C-3, C-4): The sp²-hybridized carbons of the double bond resonate in the downfield region, typically between δ 125 and 135 ppm.

MOM Group Carbons: The carbons of the MOM group are highly characteristic. The acetal (B89532) carbon (-O-C H₂-O-) gives a prominent signal at approximately δ 96.4 ppm, while the methoxy carbon (-O-C H₃) appears around δ 55.1 ppm.

Alkyl Chain Carbons: The carbon bearing the MOM ether (C-12) is shifted downfield due to the electronegative oxygen atom, appearing near δ 67.9 ppm. The remaining sp³-hybridized carbons of the alkyl chain resonate in the δ 22–38 ppm range.

Table 2: Representative ¹³C NMR Data for (E)-12-(Methoxymethoxy)dodec-3-ene

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3, C-4 (Olefinic) | 132.3, 125.5 |

| -O-CH₂-O- (MOM) | 96.4 |

| C-12 (-CH₂OMOM) | 67.9 |

| -O-CH₃ (MOM) | 55.1 |

| C-2, C-5 to C-11 | 22.7 - 37.5 |

| C-1 (-CH₃) | 13.6 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₄H₂₈O₂ and a monoisotopic mass of 228.2089 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is compared against the theoretical value to confirm the elemental formula. For example, an observed mass of 228.2091 would be in excellent agreement with the calculated mass for C₁₄H₂₈O₂.

The fragmentation pattern observed in techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) provides further structural evidence. The MOM ether is particularly prone to fragmentation:

Loss of the Methoxymethyl Group: A characteristic and often prominent fragment is observed at [M - 45]⁺, corresponding to the loss of the •CH₂OCH₃ radical.

Loss of Methoxy: A fragment corresponding to the loss of the methoxy radical (•OCH₃) can be seen at [M - 31]⁺.

Cleavage of the Alkyl Chain: Fragmentation along the long alkyl chain results in a series of peaks separated by 14 mass units (-CH₂-).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands:

C-H Stretching (sp²): A weak to medium band appears just above 3000 cm⁻¹ (e.g., ~3020 cm⁻¹), confirming the presence of vinylic C-H bonds.

C-H Stretching (sp³): Strong, sharp bands are observed just below 3000 cm⁻¹ (e.g., 2925 and 2855 cm⁻¹), corresponding to the C-H bonds of the alkyl chain and MOM group.

C=C Stretching: A weak absorption around 1670 cm⁻¹ indicates the presence of the carbon-carbon double bond.

C-O Stretching (Ether): The most diagnostic feature for the MOM group is the presence of strong C-O stretching bands in the fingerprint region, typically appearing between 1150 and 1040 cm⁻¹. These multiple strong absorptions are characteristic of the acetal linkage.

=C-H Bending (trans-alkene): For the (E)-isomer, a strong out-of-plane bending vibration is observed around 965 cm⁻¹, providing further evidence for the trans geometry of the double bond.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, HPLC, GC-MS)

Chromatographic methods are indispensable for both the purification of this compound following its synthesis and the subsequent assessment of its purity.

Flash Column Chromatography: This is the standard technique for preparative-scale purification. The compound is typically isolated on a silica (B1680970) gel stationary phase using a non-polar/polar solvent mixture as the eluent, such as a gradient of ethyl acetate (B1210297) in hexanes. The polarity of the MOM ether allows for effective separation from non-polar byproducts and starting materials.

Gas Chromatography (GC): Due to its volatility, the compound is well-suited for GC analysis. On a suitable capillary column (e.g., DB-5), it elutes as a sharp, single peak, with its retention time serving as an identifier. The integration of this peak area allows for the quantitative determination of chemical purity, often found to be >98% in purified samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is exceptionally powerful. It separates the compound from any impurities via GC and provides immediate mass spectral data for the eluting peak, simultaneously confirming identity and assessing purity in a single analysis.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for analytical purity assessment, particularly for analyzing isomeric purity (E/Z ratio) using specialized columns and solvent systems.

Computational and Theoretical Investigations

Conformational Analysis and Energy Minimization of Dodecene and MOM Ether Structures

The conformational landscape of 12-(Methoxymethoxy)dodec-3-ene is primarily dictated by the rotational freedom around its single bonds. The long dodecene chain and the flexible methoxymethyl (MOM) ether group contribute to a multitude of possible spatial arrangements (conformers), each with a distinct potential energy. solubilityofthings.com The most stable conformations are those that minimize steric and torsional strain. solubilityofthings.com

For the dodecene backbone, the principle of energy minimization favors staggered conformations around the C-C single bonds to reduce steric hindrance. solubilityofthings.com The presence of the double bond at the C-3 position introduces geometric constraints, with the cis and trans isomers representing distinct and non-interconvertible structures under normal conditions. The long alkyl chain can adopt various folded or extended conformations, with extended forms generally being lower in energy.

The methoxymethyl (MOM) ether group also exhibits characteristic conformational preferences. Alkoxymethyl ethers, such as MOM ethers, tend to adopt a gauche-gauche or "classic anomeric" conformation. core.ac.ukdeakin.edu.au This preference is a result of stabilizing anomeric interactions involving the oxygen atoms. core.ac.uk However, steric interactions with substituents can influence this preference. core.ac.uk In the case of this compound, the long dodecenyl chain is a significant substituent that will impact the rotational barrier around the O-C-O bonds of the MOM group.

Energy minimization calculations, typically performed using molecular mechanics force fields, can predict the relative stabilities of different conformers. These calculations would reveal the lowest energy structures for both the cis and trans isomers of this compound.

Table 1: Predicted Low-Energy Conformers of this compound (This table is illustrative and based on general principles of conformational analysis)

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (C11-C12-O-CH2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-extended | ~180° | ~180° (anti) | 0.00 |

| trans-gauche | ~180° | ~60° (gauche) | +0.5 - +0.9 |

| cis-folded | ~0° | ~60° (gauche) | +1.0 - +2.0 |

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States of Relevant Transformations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. mdpi.commdpi.com It is particularly useful for studying reaction mechanisms, including the calculation of activation energies and the structures of transition states. For this compound, DFT studies could elucidate the energetics of several key transformations.

One relevant transformation is the electrophilic addition to the C=C double bond. DFT calculations can model the approach of an electrophile (e.g., H+, Br+) to the double bond, mapping the potential energy surface to identify the transition state and the resulting carbocation intermediate. The relative energies of the possible carbocation intermediates would predict the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).

Another important reaction is the cleavage of the MOM ether. This is typically an acid-catalyzed process. DFT can be used to model the protonation of one of the ether oxygens, followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion and dodec-3-en-1-ol. The calculated energy barriers for these steps would provide a quantitative understanding of the reaction kinetics.

Table 2: Illustrative DFT Calculated Energies for a Hypothetical Reaction of this compound (These values are examples and would need to be calculated for a specific reaction)

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (this compound + H+) | B3LYP/6-31G(d) | 0.0 |

| Transition State 1 (Protonation) | B3LYP/6-31G(d) | +5.2 |

| Intermediate (Protonated Ether) | B3LYP/6-31G(d) | -2.1 |

| Transition State 2 (C-O Cleavage) | B3LYP/6-31G(d) | +15.8 |

These calculations can also predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra to validate the computational model.

Molecular Dynamics Simulations for Understanding Intermolecular and Intramolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. mdpi.com This allows for the study of both intramolecular motions (e.g., conformational changes) and intermolecular interactions in condensed phases. mdpi.comnih.gov

For a single molecule of this compound, an MD simulation can explore the conformational space by simulating its motion over time. nih.gov This can reveal the pathways and timescales of transitions between different low-energy conformations identified through conformational analysis. nih.gov It can also provide insights into the flexibility of the dodecene chain and the MOM ether group.

In a system containing multiple molecules of this compound, or in a solvent, MD simulations can be used to understand intermolecular interactions. The nonpolar dodecene chain will primarily engage in van der Waals interactions, leading to aggregation in polar solvents due to the hydrophobic effect. The MOM ether group, with its oxygen atoms, can act as a hydrogen bond acceptor, allowing for interactions with protic solvents or other polar molecules.

MD simulations are particularly useful for studying self-assembly and the behavior of long-chain functionalized molecules at interfaces or in bulk. cgmartini.nl For example, a simulation could model how molecules of this compound might arrange themselves in a nonpolar solvent versus a polar one, providing information on solvation and local structure.

Table 3: Potential Intermolecular Interaction Energies for this compound from MD Simulations (This is an illustrative table of the types of data that can be obtained)

| Interaction Type | Interacting Groups | Estimated Energy Range (kcal/mol) |

|---|---|---|

| Van der Waals | Dodecene chain - Dodecene chain | -0.5 to -5.0 |

| Hydrogen Bonding | MOM ether (acceptor) - Water (donor) | -3.0 to -6.0 |

These simulations can bridge the gap between the static picture provided by energy minimization and the macroscopic properties of the substance. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.